molecular formula C10H10N2O4 B1273894 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid CAS No. 49671-84-3

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

Cat. No.: B1273894
CAS No.: 49671-84-3
M. Wt: 222.2 g/mol
InChI Key: FUOWVFMEVIDAKH-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a heterocyclic compound featuring a benzimidazole ring fused to a dihydroxypropanoic acid moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions, which can influence its biochemical activity . The compound’s interactions with enzymes and proteins are primarily mediated through its benzimidazole ring, which can participate in hydrogen bonding and other non-covalent interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are critical regulators of cell signaling . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. The benzimidazole ring is particularly important for these interactions, as it can form hydrogen bonds and other non-covalent interactions with target molecules . This binding can lead to changes in enzyme activity and subsequent alterations in cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic functions. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of various metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The benzimidazole ring plays a key role in these processes, facilitating the compound’s movement across cellular membranes.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biological effects. The compound may be directed to specific organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its subcellular localization, which is critical for its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. One common method involves the use of polymeric-based solid acid catalysts, such as [PVP-SO3H]HSO4, in ethanol at room temperature or under solvent-free conditions at elevated temperatures .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives with enhanced biological activities.

Comparison with Similar Compounds

Uniqueness: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is unique due to the presence of both the benzimidazole ring and the dihydroxypropanoic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical modifications and enhances the compound’s potential in various scientific and industrial applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWVFMEVIDAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385219
Record name 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49671-84-3
Record name 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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